2-chloro-N-(3-cyano-4,5-dimethyl-1-phenyl-1H-pyrrol-2-yl)acetamide
Description
2-Chloro-N-(3-cyano-4,5-dimethyl-1-phenyl-1H-pyrrol-2-yl)acetamide is a chloroacetamide derivative featuring a pyrrole backbone substituted with cyano, methyl, and phenyl groups. Its molecular formula is C₁₅H₁₄ClN₃O, with a molecular weight of 287.74 g/mol (CAS: 923842-98-2) . This compound is primarily utilized in chemical research as a synthetic intermediate for heterocyclic systems and pharmaceutical building blocks.
Properties
IUPAC Name |
2-chloro-N-(3-cyano-4,5-dimethyl-1-phenylpyrrol-2-yl)acetamide | |
|---|---|---|
| Details | Computed by Lexichem TK 2.7.0 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI |
InChI=1S/C15H14ClN3O/c1-10-11(2)19(12-6-4-3-5-7-12)15(13(10)9-17)18-14(20)8-16/h3-7H,8H2,1-2H3,(H,18,20) | |
| Details | Computed by InChI 1.0.6 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI Key |
UKKXCSHWORZBQM-UHFFFAOYSA-N | |
| Details | Computed by InChI 1.0.6 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Canonical SMILES |
CC1=C(N(C(=C1C#N)NC(=O)CCl)C2=CC=CC=C2)C | |
| Details | Computed by OEChem 2.3.0 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Molecular Formula |
C15H14ClN3O | |
| Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Molecular Weight |
287.74 g/mol | |
| Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
CAS No. |
923842-98-2 | |
| Record name | 2-chloro-N-(3-cyano-4,5-dimethyl-1-phenyl-1H-pyrrol-2-yl)acetamide | |
| Source | European Chemicals Agency (ECHA) | |
| URL | https://echa.europa.eu/information-on-chemicals | |
| Description | The European Chemicals Agency (ECHA) is an agency of the European Union which is the driving force among regulatory authorities in implementing the EU's groundbreaking chemicals legislation for the benefit of human health and the environment as well as for innovation and competitiveness. | |
| Explanation | Use of the information, documents and data from the ECHA website is subject to the terms and conditions of this Legal Notice, and subject to other binding limitations provided for under applicable law, the information, documents and data made available on the ECHA website may be reproduced, distributed and/or used, totally or in part, for non-commercial purposes provided that ECHA is acknowledged as the source: "Source: European Chemicals Agency, http://echa.europa.eu/". Such acknowledgement must be included in each copy of the material. ECHA permits and encourages organisations and individuals to create links to the ECHA website under the following cumulative conditions: Links can only be made to webpages that provide a link to the Legal Notice page. | |
Preparation Methods
Synthetic Routes and Reaction Conditions
The synthesis of 2-chloro-N-(3-cyano-4,5-dimethyl-1-phenyl-1H-pyrrol-2-yl)acetamide typically involves the reaction of chloroacetyl chloride with a suitable pyrrole derivative. One common method involves the following steps:
Starting Materials: The synthesis begins with the preparation of the pyrrole derivative, which can be obtained through the cyclization of appropriate precursors.
Reaction with Chloroacetyl Chloride: The pyrrole derivative is then reacted with chloroacetyl chloride in the presence of a base, such as triethylamine, to form the desired product. The reaction is typically carried out in an organic solvent, such as dichloromethane, at a controlled temperature.
Purification: The crude product is purified using techniques such as recrystallization or column chromatography to obtain the pure compound.
Industrial Production Methods
In an industrial setting, the production of this compound may involve similar synthetic routes but on a larger scale. The process may be optimized for higher yields and cost-effectiveness, with considerations for safety and environmental impact. Continuous flow reactors and automated systems may be employed to ensure consistent quality and efficiency.
Chemical Reactions Analysis
Types of Reactions
2-chloro-N-(3-cyano-4,5-dimethyl-1-phenyl-1H-pyrrol-2-yl)acetamide can undergo various chemical reactions, including:
Substitution Reactions: The chloro group can be substituted by nucleophiles, such as amines or thiols, to form new derivatives.
Reduction Reactions: The cyano group can be reduced to an amine or other functional groups using reducing agents like lithium aluminum hydride.
Oxidation Reactions: The compound can undergo oxidation reactions to introduce new functional groups or modify existing ones.
Common Reagents and Conditions
Substitution Reactions: Nucleophiles such as amines, thiols, or alcohols in the presence of a base (e.g., sodium hydroxide) and an organic solvent (e.g., ethanol).
Reduction Reactions: Reducing agents like lithium aluminum hydride or hydrogen gas with a catalyst (e.g., palladium on carbon).
Oxidation Reactions: Oxidizing agents such as potassium permanganate or chromium trioxide.
Major Products Formed
Substitution Reactions: New derivatives with substituted functional groups.
Reduction Reactions: Amines or other reduced forms of the cyano group.
Oxidation Reactions: Oxidized derivatives with new functional groups.
Scientific Research Applications
Medicinal Chemistry
2-chloro-N-(3-cyano-4,5-dimethyl-1-phenyl-1H-pyrrol-2-yl)acetamide has been investigated for its potential as a therapeutic agent. The structural features of this compound allow it to interact with biological targets effectively. Notably:
- Anticancer Activity : Preliminary studies indicate that derivatives of pyrrole compounds exhibit cytotoxic effects against various cancer cell lines. The incorporation of cyano and chloro groups may enhance these properties through improved binding affinity to target enzymes or receptors involved in cancer progression .
Agricultural Applications
The compound's structural characteristics suggest it could serve as a precursor or active ingredient in agrochemicals:
- Pesticide Development : Compounds with similar structures have been utilized in the synthesis of novel insecticides and herbicides. The ability of the cyano group to participate in nucleophilic reactions can be harnessed to develop more effective agrochemicals .
Material Science
In material science, the unique properties of this compound are being explored for:
- Polymer Synthesis : The compound can act as a building block in the synthesis of polymers with specific thermal and mechanical properties. Its reactivity allows for the creation of cross-linked networks that could enhance material performance .
Case Study 1: Anticancer Research
A study published in ACS Omega explored the anticancer properties of pyrrole derivatives, including compounds similar to this compound. The results demonstrated significant cytotoxicity against breast cancer cell lines, suggesting that modifications to the pyrrole structure could lead to more potent anticancer agents .
Case Study 2: Agrochemical Development
Research conducted by agricultural chemists focused on synthesizing new pesticides from cyanoacetic acid derivatives. The findings indicated that compounds based on pyrrole structures showed promising insecticidal activity, paving the way for future studies on this compound as a candidate for agrochemical formulations .
Mechanism of Action
The mechanism of action of 2-chloro-N-(3-cyano-4,5-dimethyl-1-phenyl-1H-pyrrol-2-yl)acetamide depends on its specific application and target. In biological systems, the compound may interact with molecular targets such as enzymes, receptors, or nucleic acids. The presence of functional groups like the cyano and chloro groups can influence its binding affinity and specificity. The exact pathways and molecular interactions involved can vary based on the context of its use.
Comparison with Similar Compounds
Structural and Functional Comparison with Analogous Compounds
Table 1: Comparative Structural and Physicochemical Properties
Key Observations:
Substituent Effects: The fluorophenyl analog (C₁₅H₁₃ClFN₃O) exhibits higher molecular weight and polarity compared to the target compound, which may improve binding affinity in biological systems . Pyridine-thioacetamide hybrids (e.g., Compound 2) demonstrate distinct electronic properties from pyrrole-based analogs due to sulfur incorporation and π-conjugation .
Synthetic Routes :
- The target compound and its analogs are synthesized via nucleophilic substitution reactions. For example:
- Target compound: Likely synthesized by reacting 3-cyano-4,5-dimethyl-1-phenyl-1H-pyrrol-2-amine with 2-chloroacetyl chloride under basic conditions (analogous to methods in ).
- Fluorophenyl analog : Prepared using 4-fluorophenyl-substituted pyrrole precursors .
- Pyridine-thioacetamide derivatives: Formed via refluxing chloroacetamides with thiol-containing pyridines in ethanol .
Table 2: Reported Bioactivity of Analogous Chloroacetamides
- The cyano and chloro groups likely contribute to electrophilic interactions with microbial enzymes.
Physicochemical and Crystallographic Insights
- Hydrogen Bonding : Chloroacetamide derivatives frequently engage in N–H···O and C–H···Cl hydrogen bonding , influencing crystal packing and solubility. For example, the pyridine-thioacetamide hybrid (Compound 2) forms layered structures via S···N interactions .
- Melting Points: The target compound’s melting point is unspecified in the evidence, but analogs like N-(7-methyl-2-phenylamino-thienopyrimidin-4-on-3-yl)acetamide melt at 143–145°C , suggesting similar thermal stability for the target.
Biological Activity
2-chloro-N-(3-cyano-4,5-dimethyl-1-phenyl-1H-pyrrol-2-yl)acetamide is a synthetic compound with potential biological activities, particularly in the fields of antimicrobial and anticancer research. This article reviews its biological activity based on diverse sources, including synthesis methods, biological evaluations, and case studies.
- Molecular Formula : C15H14ClN3O
- Molecular Weight : 287.74 g/mol
- CAS Number : 923842-98-2
- Structure : The compound features a pyrrole ring substituted with cyano and chloro groups, which are significant for its biological activity.
Antimicrobial Activity
Recent studies have highlighted the antimicrobial potential of pyrrole derivatives. While specific data on this compound is limited, related compounds have shown promising results:
| Compound | MIC (μg/mL) | Target Organism |
|---|---|---|
| Pyrrole Derivative A | 3.125 | Staphylococcus aureus |
| Pyrrole Derivative B | 12.5 | Escherichia coli |
These values indicate that pyrrole derivatives can exhibit significant antibacterial properties, suggesting that similar compounds may also possess antimicrobial activity .
Anticancer Activity
The anticancer potential of compounds similar to this compound has been investigated in various studies. For instance:
| Compound | Cell Line | IC50 (μM) |
|---|---|---|
| Compound X | MCF7 | 3.79 |
| Compound Y | A549 | 26 |
| Compound Z | HCT116 | 0.95 |
These findings suggest that compounds with similar structural motifs may inhibit cancer cell proliferation effectively .
Synthesis and Evaluation
A study synthesized various pyrrole derivatives and evaluated their biological activities. The synthesis involved reacting suitable precursors under controlled conditions to yield the target compound. The resulting derivatives were screened for cytotoxicity against multiple cancer cell lines, demonstrating a range of IC50 values indicative of their potency .
Mechanistic Insights
Research into the mechanistic pathways of related pyrrole compounds has revealed their ability to induce apoptosis in cancer cells through various pathways, including:
- Cell Cycle Arrest : Certain derivatives halted the cell cycle at specific phases.
- Induction of Apoptosis : Compounds triggered apoptotic pathways leading to cell death in cancerous cells.
Q & A
Q. Table 1: Comparison of Synthetic Approaches
| Step | Reagents/Conditions | Yield (%) | Reference |
|---|---|---|---|
| Substitution | K₂CO₃, DMF, 80°C | 75–85 | |
| Condensation | Chloroacetyl chloride, Et₃N, THF, 0°C | 60–70 | |
| Purification | Ethanol/water (3:1) | 90–95 |
Basic: What spectroscopic techniques are recommended for structural confirmation?
Methodological Answer:
- NMR Spectroscopy : ¹H and ¹³C NMR are critical for confirming the pyrrole ring substitution pattern and acetamide linkage. Key signals include:
- IR Spectroscopy : Peaks at ~1650 cm⁻¹ (C=O stretch) and ~2200 cm⁻¹ (C≡N stretch) confirm functional groups .
- X-ray Crystallography : Resolves steric effects and hydrogen-bonding networks (e.g., N–H⋯O interactions in the crystal lattice) .
Advanced: How can computational methods predict the compound’s reactivity or interaction with biological targets?
Methodological Answer:
- Reaction Path Modeling : Quantum mechanical calculations (e.g., DFT) simulate nucleophilic substitution pathways, predicting activation energies and regioselectivity .
- Molecular Docking : Tools like AutoDock Vina assess binding affinities to enzymes (e.g., cytochrome P450 isoforms) by modeling hydrogen bonds and hydrophobic interactions with the pyrrole and chloroacetamide moieties .
- MD Simulations : Track conformational changes in biological targets (e.g., protein-ligand stability over 100 ns trajectories) .
Q. Table 2: Computational Parameters for Reactivity Prediction
| Method | Software/Tool | Key Outputs | Reference |
|---|---|---|---|
| DFT Calculations | Gaussian 16 | Activation energy, ΔG‡ | |
| Docking | AutoDock Vina | Binding energy (kcal/mol) | |
| MD Simulations | GROMACS | RMSD, ligand-protein contacts |
Advanced: How to resolve contradictions in reaction yields reported across studies?
Methodological Answer:
- Experimental Design : Use Design of Experiments (DoE) to isolate variables (e.g., solvent polarity, temperature) affecting yields. For example, a 2³ factorial design can optimize solvent (DMF vs. THF), base (K₂CO₃ vs. NaH), and temperature (60°C vs. 80°C) .
- Kinetic Studies : Monitor reaction progress via HPLC to identify side reactions (e.g., hydrolysis of chloroacetamide in aqueous conditions) .
- Cross-Validation : Reproduce conflicting protocols with strict control of moisture/oxygen levels (e.g., Schlenk techniques) to assess reproducibility .
Advanced: What strategies mitigate steric hindrance during functionalization of the pyrrole ring?
Methodological Answer:
- Directed Ortho-Metalation : Use bulky directing groups (e.g., TMS-protected amines) to guide substituents to less hindered positions .
- Microwave-Assisted Synthesis : Enhance reaction rates under high temperatures (100–120°C) to overcome steric barriers .
- Protecting Groups : Temporarily block reactive sites (e.g., cyano groups with Boc protection) to prioritize substitutions at the 4,5-dimethyl positions .
Basic: How to analyze degradation products under oxidative conditions?
Methodological Answer:
- LC-MS/MS : Identify oxidized derivatives (e.g., N-oxide formation) using a C18 column and positive-ion ESI mode .
- Stability Studies : Expose the compound to H₂O₂ (3% v/v) in pH 7.4 buffer at 37°C for 24 hours, followed by TLC or HPLC analysis .
Advanced: What crystallographic insights explain the compound’s solid-state stability?
Methodological Answer:
- Hydrogen-Bond Networks : X-ray structures reveal N–H⋯O=C interactions between acetamide groups, forming dimeric R₂²(10) motifs that enhance thermal stability .
- Packing Analysis : Van der Waals interactions between phenyl and pyrrole rings contribute to a high melting point (>200°C) .
Key Considerations for Researchers
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Please be aware that all articles and product information presented on BenchChem are intended solely for informational purposes. The products available for purchase on BenchChem are specifically designed for in-vitro studies, which are conducted outside of living organisms. In-vitro studies, derived from the Latin term "in glass," involve experiments performed in controlled laboratory settings using cells or tissues. It is important to note that these products are not categorized as medicines or drugs, and they have not received approval from the FDA for the prevention, treatment, or cure of any medical condition, ailment, or disease. We must emphasize that any form of bodily introduction of these products into humans or animals is strictly prohibited by law. It is essential to adhere to these guidelines to ensure compliance with legal and ethical standards in research and experimentation.
